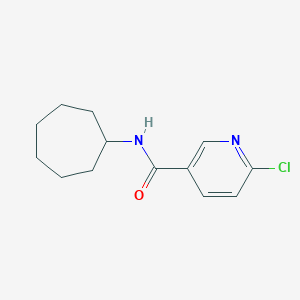
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDB belongs to the class of benzamide derivatives and has been found to exhibit interesting biological properties, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, studies suggest that 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide exerts its biological effects by modulating various signaling pathways in the body. For instance, 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to activate the AMPK signaling pathway, which is involved in energy homeostasis and cell survival.
Biochemical and Physiological Effects:
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been found to exhibit several biochemical and physiological effects. Studies have reported that 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to increase the levels of antioxidant enzymes, which could help protect against oxidative stress. 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has also been found to reduce pain and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological effects at low concentrations. Moreover, 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to be stable under physiological conditions, making it a suitable candidate for in vivo studies. However, there are also some limitations to using 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide in lab experiments. For instance, its solubility in aqueous solutions is limited, which could affect its bioavailability. Moreover, the exact mechanism of action of 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. One potential application of 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is in the treatment of cancer. Studies have shown that 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Moreover, 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been found to sensitize cancer cells to chemotherapy, which could enhance the efficacy of existing cancer treatments. Another potential application of 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is in the treatment of neurodegenerative diseases. 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to possess neuroprotective properties, which could be useful in the treatment of Alzheimer's and Parkinson's. Moreover, 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been found to improve cognitive function in animal models, suggesting that it could be useful in the treatment of cognitive disorders. Finally, 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide could also be studied for its potential antimicrobial properties, which could be useful in the development of new antibiotics.
Méthodes De Synthèse
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be synthesized using a multistep reaction process. The first step involves the preparation of 6-methoxy-1,3-benzothiazol-2-amine by reacting 2-aminothiophenol with dimethyl sulfate and sodium hydroxide. The resulting compound is then reacted with 4-bromo-3,5-dimethoxybenzoyl chloride in the presence of triethylamine to form 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide.
Applications De Recherche Scientifique
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. Several studies have reported its antitumor, antimicrobial, and anti-inflammatory properties. 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has also been found to exhibit potent analgesic effects, making it a promising candidate for pain management. Moreover, 4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
|---|---|
Formule moléculaire |
C17H15BrN2O4S |
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
4-bromo-3,5-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H15BrN2O4S/c1-22-10-4-5-11-14(8-10)25-17(19-11)20-16(21)9-6-12(23-2)15(18)13(7-9)24-3/h4-8H,1-3H3,(H,19,20,21) |
Clé InChI |
YYYNDMJRBNBWJI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)Br)OC |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)


![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)







